molecular formula C18H20FN7 B6446930 6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine CAS No. 2548981-57-1

6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

Cat. No.: B6446930
CAS No.: 2548981-57-1
M. Wt: 353.4 g/mol
InChI Key: AUMDRRVFBRXCDY-UHFFFAOYSA-N
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Description

6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a synthetic compound that belongs to the class of fluoroquinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 7-fluoroquinazoline with piperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with N,N-dimethylpyridazine to yield the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. This mechanism is similar to that of other fluoroquinolone antibiotics .

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

    Levofloxacin: Known for its broad-spectrum antibacterial activity.

    Moxifloxacin: Noted for its enhanced activity against Gram-positive bacteria.

Uniqueness

6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is unique due to its specific structural modifications, which may confer enhanced activity against certain drug-resistant bacterial strains compared to other fluoroquinolones .

Properties

IUPAC Name

6-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN7/c1-24(2)16-5-6-17(23-22-16)25-7-9-26(10-8-25)18-14-4-3-13(19)11-15(14)20-12-21-18/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMDRRVFBRXCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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